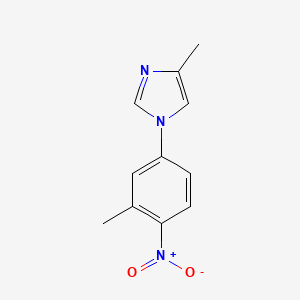
2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group and a tetramethyl-1,3,2-dioxaborolane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable phenol derivative with a boronic acid or boronic ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration reactions using rhodium catalysts. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and aryl halides in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product .
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with an isopropoxy group instead of a cyclopropylmethoxy group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the aryl and cyclopropylmethoxy groups, used in similar cross-coupling reactions.
Uniqueness
The uniqueness of 2-(2-(cyclopropylmethoxy)-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The cyclopropylmethoxy group adds steric hindrance, influencing the compound’s behavior in cross-coupling reactions.
Propiedades
Fórmula molecular |
C19H29BO3 |
|---|---|
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
2-[2-(cyclopropylmethoxy)-5-propan-2-ylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H29BO3/c1-13(2)15-9-10-17(21-12-14-7-8-14)16(11-15)20-22-18(3,4)19(5,6)23-20/h9-11,13-14H,7-8,12H2,1-6H3 |
Clave InChI |
JJEAJAGLNDHYLF-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)OCC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(-)-(S)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane L-tartrate monohydrate](/img/structure/B8354297.png)

![Cyclobutanecarboxaldehyde, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B8354303.png)

![2-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B8354307.png)



![5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8354341.png)



